3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol
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Overview
Description
3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with a hydroxyl group and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-aminobiphenyl in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: An aromatic compound used in flavoring and fragrance industries.
Uniqueness
3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol is unique due to its specific structural features, including the presence of both a chlorinated phenyl group and a biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14ClNO2 |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylideneamino]-4-phenylphenol |
InChI |
InChI=1S/C19H14ClNO2/c20-16-7-9-18(22)15(10-16)12-21-17-11-14(6-8-19(17)23)13-4-2-1-3-5-13/h1-12,22-23H |
InChI Key |
YXXYBWRIWALDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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